Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavone widely utilized as a reference standard, pharmacokinetic baseline, and synthesis precursor in chemoinformatics and drug discovery [1]. Structurally distinguished by its 4'-methoxy group on the B-ring, acacetin exhibits a high lipophilicity (LogP ~3.46) and extremely low aqueous solubility (~64 ng/mL), necessitating specific organic solvents (e.g., DMSO) or prodrug formulation strategies (such as phosphate sodium salts) for systemic application [2]. In industrial and laboratory settings, it is primarily procured for its distinct metabolic stability profile and its highly selective ion channel modulation, serving as a critical scaffold for developing atrium-selective antiarrhythmic agents and evaluating phase II metabolism resistance [1].
Substituting acacetin with closely related unmethylated analogs, such as apigenin (5,7,4'-trihydroxyflavone) or chrysin, fundamentally compromises experimental reproducibility and formulation workflows [1]. The absence of the 4'-methoxy group in apigenin exposes the molecule to rapid phase II conjugation (glucuronidation and sulfation) at the B-ring, drastically altering its pharmacokinetic clearance and making it unsuitable as a stable B-ring-blocked model [2]. Furthermore, apigenin lacks the necessary target potency for specific ion channels (e.g., Kv1.5), while chrysin exhibits vastly different off-target affinities, such as highly potent aromatase inhibition[3]. Consequently, using generic flavone substitutes in place of acacetin will invalidate assays requiring specific metabolic resistance or precise ultrarapid delayed rectifier potassium current (I_Kur) modulation [1].
The 4'-methoxy substitution on acacetin provides a critical steric and chemical block against phase II metabolism at the B-ring, a major clearance pathway for flavonoids [1]. While the unmethylated analog apigenin is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) at the 4'-OH position in intestinal and hepatic tissues, acacetin resists this specific conjugation, fundamentally shifting its metabolic profile [2]. This structural difference makes acacetin a necessary scaffold when designing compounds that require B-ring metabolic stability.
| Evidence Dimension | Susceptibility to 4'-O-glucuronidation |
| Target Compound Data | 4'-OH blocked by methoxy group, preventing direct 4'-conjugation |
| Comparator Or Baseline | Apigenin (rapid 4'-O-glucuronidation and sulfation) |
| Quantified Difference | Complete structural block of 4'-conjugation in acacetin vs. high susceptibility in apigenin |
| Conditions | In vitro and in vivo pharmacokinetic assays (intestinal/hepatic metabolism) |
Procurement of acacetin is essential for pharmacokinetic assays requiring a metabolically stable B-ring baseline that resists rapid first-pass 4'-glucuronidation.
Acacetin is highly differentiated from apigenin by its potent and selective inhibition of the ultrarapid delayed rectifier potassium current (I_Kur / Kv1.5), which is critical for atrial repolarization[1]. Acacetin inhibits Kv1.5 with an IC50 of 3.2 μM, whereas apigenin shows only weak inhibitory effects (approximately 11% inhibition at 10 μM) [2]. This quantitative disparity demonstrates that the 4'-methoxy group is vital for target binding, making acacetin the superior reference material for developing atrium-selective antiarrhythmic agents.
| Evidence Dimension | Kv1.5 (I_Kur) Channel Inhibition (IC50) |
| Target Compound Data | IC50 = 3.2 μM |
| Comparator Or Baseline | Apigenin (~11% inhibition at 10 μM; weak effect) |
| Quantified Difference | Acacetin is highly potent at low micromolar concentrations, whereas apigenin is largely inactive at 10 μM |
| Conditions | Whole-cell patch-clamp technique in human atrial myocytes / HEK293 cells |
Buyers developing atrial-selective antiarrhythmic drugs must select acacetin over apigenin to ensure sufficient baseline potency against the Kv1.5 channel.
When screening flavones for aromatase (CYP19A1) inhibition, acacetin provides a moderate baseline compared to the highly potent chrysin [1]. Acacetin exhibits an IC50 of 18.7 μM for aromatase, whereas chrysin demonstrates a much stronger inhibition with an IC50 of 2.5 to 4.6 μM [2]. This significant difference in binding affinity means that acacetin is the appropriate choice when a study requires a flavone with moderate, non-saturating aromatase activity, avoiding the potent off-target endocrine effects associated with chrysin.
| Evidence Dimension | Aromatase (CYP19A1) Inhibition (IC50) |
| Target Compound Data | IC50 = 18.7 μM |
| Comparator Or Baseline | Chrysin (IC50 = 2.5 - 4.6 μM) |
| Quantified Difference | Chrysin is approximately 4 to 7 times more potent than acacetin |
| Conditions | In vitro fluorometric / tritiated-water release aromatase inhibition assays |
Selecting acacetin over chrysin is critical when researchers need to minimize potent aromatase inhibition while leveraging the compound's other pharmacological properties.
The addition of the 4'-methoxy group increases the lipophilicity of acacetin compared to unmethylated flavones, directly impacting downstream processing and formulation[1]. Acacetin possesses a LogP of approximately 3.46, making it significantly more lipophilic than apigenin (LogP ~2.84) [2]. This physicochemical property necessitates specific handling, such as the use of DMSO for stock solutions or the synthesis of water-soluble prodrugs (e.g., acacetin phosphate sodium) for intravenous in vivo applications.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ 3.46 |
| Comparator Or Baseline | Apigenin (LogP ~ 2.84) |
| Quantified Difference | Acacetin is significantly more lipophilic due to B-ring methylation |
| Conditions | Physicochemical profiling and predictive chemoinformatics models |
Procurement teams and formulators must account for acacetin's higher lipophilicity, which dictates the need for specialized lipid nanocarriers or prodrug synthesis for effective delivery.
Due to its potent and selective inhibition of the Kv1.5 (I_Kur) channel (IC50 = 3.2 μM), acacetin is strictly preferred over apigenin as a lead scaffold and reference standard in electrophysiological screening [1]. It is utilized to design and benchmark novel antiarrhythmic agents that target atrial repolarization without prolonging the QT interval.
Acacetin's 4'-methoxy group blocks direct glucuronidation at the B-ring, making it an essential compound for in vitro and in vivo pharmacokinetic assays [2]. It is used as a structurally stable baseline to study the impact of B-ring methylation on hepatic and intestinal clearance rates compared to rapidly conjugated unmethylated flavones.
Driven by its high lipophilicity (LogP ~3.46) and poor aqueous solubility, acacetin serves as a primary candidate for formulation research, specifically in the synthesis of phosphate sodium prodrugs or lipid-based nanocarriers[3]. It is procured by pharmaceutical formulation labs to test novel delivery systems aimed at overcoming the bioavailability hurdles of highly lipophilic O-methylated flavonoids.
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